molecular formula C17H18N4OS B10993656 N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10993656
M. Wt: 326.4 g/mol
InChI Key: CRPZEDYMOGEQTI-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the triazolopyridine and the methylsulfanylphenyl groups. These core structures are then linked through a series of reactions, including nucleophilic substitution and amide bond formation. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic sites.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents or organometallic reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(methylsulfanyl)phenyl]-4-(pyridin-3-yl)butanamide
  • N-[3-(methylsulfanyl)phenyl]-4-(triazol-3-yl)butanamide
  • N-[3-(methylsulfanyl)phenyl]-4-(pyridin-2-yl)butanamide

Uniqueness

N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C17H18N4OS/c1-23-14-7-4-6-13(12-14)18-17(22)10-5-9-16-20-19-15-8-2-3-11-21(15)16/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,18,22)

InChI Key

CRPZEDYMOGEQTI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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